(4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by the presence of bromine, fluorine, and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting 4-fluorobenzylamine with a suitable carbonyl compound under acidic conditions to form the imidazolidinone ring.
Phenoxyacetic acid attachment: The final step involves the coupling of the brominated imidazolidinone with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The imidazolidinone ring can be oxidized or reduced depending on the reagents used.
Hydrolysis: The ester linkage in phenoxyacetic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the imidazolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, (4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of drugs targeting specific enzymes or receptors. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-2-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid
- (4-bromo-2-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid
Uniqueness
Compared to similar compounds, (4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H14BrFN2O5 |
---|---|
Molecular Weight |
449.2 g/mol |
IUPAC Name |
2-[4-bromo-2-[(Z)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H14BrFN2O5/c20-13-3-6-16(28-10-17(24)25)12(7-13)8-15-18(26)23(19(27)22-15)9-11-1-4-14(21)5-2-11/h1-8H,9-10H2,(H,22,27)(H,24,25)/b15-8- |
InChI Key |
WEPOSKVTXINPCR-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)NC2=O)F |
Origin of Product |
United States |
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